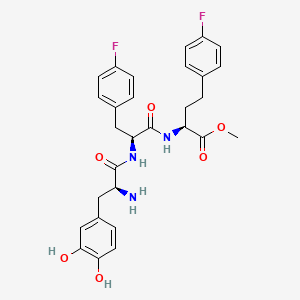![molecular formula C23H16ClN3O6S B12420250 2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid](/img/structure/B12420250.png)
2-Chloro-5-[[5-[[5-(4,5-Dimethyl-2-nitrophenyl)-2-furanyl]methylene]-4,5-dihydro-4-oxo-2-thiazolyl]amino]benzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound PT1, also known as a single-atom platinum catalyst, is a highly specialized material used in various catalytic processes. It consists of individual platinum atoms dispersed on a support material, which maximizes the active surface area and enhances catalytic efficiency. PT1 is particularly notable for its applications in hydrogen evolution reactions, oxygen evolution reactions, and other catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PT1 can be synthesized using several methods, including:
Impregnation Method: This involves contacting the support material with an aqueous solution of a platinum salt, followed by drying and calcination to produce the catalyst.
Thermolysis of Multicomponent Precursors: This method involves the thermal decomposition of precursors containing platinum and other elements to form the desired catalyst.
Spontaneous Disintegration in Ethylene Atmosphere: This involves the disintegration of platinum alloys in an ethylene-containing atmosphere, leading to the formation of carbon nanofibers embedded with platinum nanoparticles.
Industrial Production Methods
In industrial settings, PT1 is often produced using large-scale impregnation techniques, where the support material is impregnated with a platinum salt solution, followed by drying, calcination, and reduction processes to achieve the desired catalyst properties .
Analyse Chemischer Reaktionen
Types of Reactions
PT1 undergoes various types of reactions, including:
Oxidation: PT1 can catalyze the oxidation of carbon monoxide to carbon dioxide.
Reduction: It is highly effective in hydrogen evolution reactions, where water is reduced to produce hydrogen gas.
Substitution: PT1 can facilitate substitution reactions in organic synthesis.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen or air, and the reaction is typically conducted at elevated temperatures.
Reduction: Water or hydrogen gas is used as the reagent, often under acidic or basic conditions.
Substitution: Various organic substrates can be used, with PT1 acting as the catalyst under mild to moderate conditions.
Major Products
Oxidation: Carbon dioxide is the major product.
Reduction: Hydrogen gas is the primary product.
Substitution: The major products depend on the specific organic substrates used in the reaction.
Wissenschaftliche Forschungsanwendungen
PT1 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic and inorganic reactions, including hydrogenation, oxidation, and carbon-carbon coupling reactions.
Biology: Employed in the development of biosensors and bio-catalytic processes.
Medicine: Investigated for its potential in drug delivery systems and as a component in diagnostic tools.
Industry: Utilized in the production of fine chemicals, petrochemicals, and in environmental applications such as pollution control
Wirkmechanismus
The mechanism by which PT1 exerts its effects involves the activation of reactant molecules on the surface of the platinum atoms. The high dispersion of platinum atoms allows for maximum interaction with reactant molecules, facilitating various catalytic processes. Molecular targets include hydrogen and oxygen molecules, which are activated and converted into desired products through a series of intermediate steps .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Platinum-Nickel Alloy Catalysts: These catalysts also exhibit high catalytic activity but differ in their composition and specific applications.
Platinum-Cobalt Intermetallic Compounds: Known for their high performance in oxygen reduction reactions, particularly in fuel cells.
Platinum-Iron Oxide Catalysts: Used in water-gas shift reactions and exhibit different catalytic properties compared to PT1
Uniqueness of PT1
PT1 is unique due to its single-atom dispersion, which maximizes the active surface area and enhances catalytic efficiency. This property makes PT1 highly effective in various catalytic processes, particularly those involving hydrogen and oxygen evolution reactions .
Eigenschaften
Molekularformel |
C23H16ClN3O6S |
|---|---|
Molekulargewicht |
497.9 g/mol |
IUPAC-Name |
2-chloro-5-[[(5E)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10+ |
InChI-Schlüssel |
RTHRCOIONCZINZ-KEBDBYFISA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C/3\C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
Kanonische SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)NC(=NC4=CC(=C(C=C4)Cl)C(=O)O)S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,5R,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-17-(trideuteriomethyl)-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12420170.png)













